molecular formula C15H12Cl3NO B5717021 3,5-dimethyl-N-(2,4,5-trichlorophenyl)benzamide

3,5-dimethyl-N-(2,4,5-trichlorophenyl)benzamide

Cat. No. B5717021
M. Wt: 328.6 g/mol
InChI Key: MHCXPSXPFIDAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-(2,4,5-trichlorophenyl)benzamide (also known as DMTCPB) is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. DMTCPB is a member of the benzamide family of compounds, which are known for their diverse biological activities.

Mechanism of Action

DMTCPB acts as a positive allosteric modulator of GABA(A) receptors, increasing the activity of these receptors in the presence of GABA. This results in an increase in the inhibitory neurotransmission mediated by GABA, leading to a decrease in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects
DMTCPB has been shown to have anxiolytic effects in animal models, reducing anxiety-like behaviors without affecting motor coordination or memory. It has also been shown to have anticonvulsant properties, reducing the severity and duration of seizures in animal models of epilepsy. DMTCPB has been found to have low toxicity and does not appear to have any significant side effects.

Advantages and Limitations for Lab Experiments

DMTCPB has several advantages for lab experiments, including its high potency and selectivity for GABA(A) receptors, as well as its low toxicity and lack of significant side effects. However, its relatively complex synthesis method may limit its widespread use in research.

Future Directions

Future research on DMTCPB could focus on further elucidating its mechanism of action and its potential applications in the treatment of neurological disorders. Additionally, studies could investigate the effects of DMTCPB on other neurotransmitter systems and its potential interactions with other drugs. Finally, research could explore the development of new synthetic methods for DMTCPB that could make it more accessible for use in scientific research.

Synthesis Methods

DMTCPB can be synthesized through a multi-step process involving the reaction of 2,4,5-trichlorophenylacetic acid with thionyl chloride, followed by the reaction with 3,5-dimethylaniline. The resulting product is DMTCPB, which can be purified through recrystallization.

Scientific Research Applications

DMTCPB has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively modulate the activity of GABA(A) receptors, which are important targets for the treatment of anxiety and other neurological disorders. DMTCPB has also been shown to have anticonvulsant properties and may have potential as a treatment for epilepsy.

properties

IUPAC Name

3,5-dimethyl-N-(2,4,5-trichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO/c1-8-3-9(2)5-10(4-8)15(20)19-14-7-12(17)11(16)6-13(14)18/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCXPSXPFIDAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(2,4,5-trichlorophenyl)benzamide

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